molecular formula C19H15BrN2S B5002825 2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole

2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B5002825
M. Wt: 383.3 g/mol
InChI Key: AGNKCSRZROVWNS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole is a heterocyclic compound that contains bromine, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-bromobenzaldehyde, phenylhydrazine, and thiophene-2-carbaldehyde in the presence of a base can yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-pyrazole
  • 2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-1H-pyrazole

Uniqueness

2-(2-Bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole is unique due to its dihydropyrazole ring, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-bromophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2S/c20-16-9-4-5-10-17(16)22-13-15(14-7-2-1-3-8-14)19(21-22)18-11-6-12-23-18/h1-12,15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNKCSRZROVWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NN1C2=CC=CC=C2Br)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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